(3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl fluoride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl fluoride typically involves the reaction of 3-phenyl-1,2-oxazole with methanesulfonyl fluoride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The oxazole ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted oxazole derivatives .
Scientific Research Applications
(3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl fluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl fluoride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Properties
Molecular Formula |
C10H8FNO3S |
---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
(3-phenyl-1,2-oxazol-5-yl)methanesulfonyl fluoride |
InChI |
InChI=1S/C10H8FNO3S/c11-16(13,14)7-9-6-10(12-15-9)8-4-2-1-3-5-8/h1-6H,7H2 |
InChI Key |
GBFMUQJFOCFOTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CS(=O)(=O)F |
Origin of Product |
United States |
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